molecular formula C20H14N4 B13732429 9,10-Di(1H-imidazol-1-yl)anthracene

9,10-Di(1H-imidazol-1-yl)anthracene

Cat. No.: B13732429
M. Wt: 310.4 g/mol
InChI Key: ZQNGCKWODDACQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Di(1H-imidazol-1-yl)anthracene is a compound that features an anthracene core substituted with two imidazole groups at the 9 and 10 positions.

Chemical Reactions Analysis

9,10-Di(1H-imidazol-1-yl)anthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include metal salts, oxidizing agents, and various solvents like methanol, dichloromethane, and dioxane . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Mechanism of Action

The mechanism by which 9,10-Di(1H-imidazol-1-yl)anthracene exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique luminescent properties due to the electronic interactions between the anthracene core and the metal ions . The pathways involved in these interactions depend on the specific metal and the coordination environment.

Comparison with Similar Compounds

Similar compounds to 9,10-Di(1H-imidazol-1-yl)anthracene include other anthracene derivatives with different substituents at the 9 and 10 positions. For example:

    9,10-Di(1H-pyrazol-1-yl)anthracene: Similar structure but with pyrazole groups instead of imidazole.

    9,10-Di(1H-triazol-1-yl)anthracene: Features triazole groups, leading to different coordination and electronic properties.

The uniqueness of this compound lies in its specific coordination behavior and luminescent properties, which are influenced by the imidazole groups’ ability to form stable complexes with various metals .

Properties

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

1-(10-imidazol-1-ylanthracen-9-yl)imidazole

InChI

InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(23-11-9-21-13-23)17-7-3-4-8-18(17)20(16)24-12-10-22-14-24/h1-14H

InChI Key

ZQNGCKWODDACQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N4C=CN=C4)N5C=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.